4-(1H-pyrazol-4-yl)pyrimidine 4-(1H-pyrazol-4-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 28648-87-5
VCID: VC2018560
InChI: InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)
SMILES: C1=CN=CN=C1C2=CNN=C2
Molecular Formula: C7H6N4
Molecular Weight: 146.15 g/mol

4-(1H-pyrazol-4-yl)pyrimidine

CAS No.: 28648-87-5

Cat. No.: VC2018560

Molecular Formula: C7H6N4

Molecular Weight: 146.15 g/mol

* For research use only. Not for human or veterinary use.

4-(1H-pyrazol-4-yl)pyrimidine - 28648-87-5

Specification

CAS No. 28648-87-5
Molecular Formula C7H6N4
Molecular Weight 146.15 g/mol
IUPAC Name 4-(1H-pyrazol-4-yl)pyrimidine
Standard InChI InChI=1S/C7H6N4/c1-2-8-5-9-7(1)6-3-10-11-4-6/h1-5H,(H,10,11)
Standard InChI Key XHWTWNCQBNQUDK-UHFFFAOYSA-N
SMILES C1=CN=CN=C1C2=CNN=C2
Canonical SMILES C1=CN=CN=C1C2=CNN=C2

Introduction

Chemical Structure and Properties

4-(1H-pyrazol-4-yl)pyrimidine consists of a pyrimidine ring coupled with a pyrazole moiety at the 4-position. This structural arrangement creates a nitrogen-rich heterocyclic system with significant potential for hydrogen bonding and other intermolecular interactions.

Basic Chemical Information

PropertyValueReference
Chemical FormulaC7H6N4
Molecular Weight146.15 g/mol
CAS Number28648-87-5
IUPAC Name4-(1H-pyrazol-4-yl)pyrimidine
AppearanceSolid
LogP0.8667 (predicted)
TPSA54.46
Hydrogen Bond Acceptors3
Hydrogen Bond Donors1
Rotatable Bonds1

Structural Features

The compound features two nitrogen-containing heterocyclic rings: a pyrimidine ring (a six-membered ring with two nitrogen atoms) connected to a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) at the 4-position. This arrangement creates a planar, conjugated system with multiple nitrogen atoms that can participate in hydrogen bonding, making it valuable for interactions with biological targets .

Physical and Chemical Characteristics

4-(1H-pyrazol-4-yl)pyrimidine exhibits characteristics typical of nitrogen-rich heterocycles, including moderate water solubility and the ability to participate in various chemical transformations. The compound contains an NH group in the pyrazole ring that can serve as a hydrogen bond donor, while the nitrogen atoms in both rings can act as hydrogen bond acceptors .

Synthesis Methods

Several synthetic approaches have been developed for the preparation of 4-(1H-pyrazol-4-yl)pyrimidine and its derivatives. These methods typically involve either the construction of the pyrazole ring on a preformed pyrimidine scaffold or the coupling of preformed pyrazole and pyrimidine units.

Biological Activities and Applications

4-(1H-pyrazol-4-yl)pyrimidine and its derivatives have demonstrated various biological activities, making them valuable scaffolds for drug discovery and development.

Kinase Inhibition

Derivatives of 4-(1H-pyrazol-4-yl)pyrimidine have shown significant activity as kinase inhibitors, particularly against cyclin-dependent kinases (CDKs) and Janus kinases (JAKs):

CompoundTargetIC50 (μM)Reference
2-Anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivativesCDK20.001-0.023
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine derivativesJAKNot specified

These compounds serve as important intermediates in the preparation of the JAK inhibitor INCB018424 (ruxolitinib) and related compounds .

Mechanism of Action

The 2-anilino-4-(1-methyl-1H-pyrazol-4-yl)pyrimidine derivatives exhibit their anticancer effects through:

  • Reduction of retinoblastoma phosphorylation at Ser807/811

  • Induction of G2/M phase cell cycle arrest

  • Promotion of apoptosis in cancer cells

Herbicidal Activity

Novel pyrazolylpyrimidine derivatives have been evaluated for their herbicidal properties:

CompoundTarget WeedActivityReference
4-(1H-pyrazol-1-yl)-6-(alkynyloxy)pyrimidine derivativesPennisetum alopecuroidesIC50 = 1.90-3.14 mg/L

These compounds function as pigment biosynthesis inhibitors, with the alkynyloxy group at the 6-position playing a crucial role in their bleaching activities. When this group is replaced by alkoxy, amino, alkylthio, or alkylsulfonyl groups, the bleaching activities are diminished .

Anti-Viral Applications

Some N-(1H-pyrazol-4-yl)-1H-pyrazole-3(5)-carboxamides with bi-heterocyclic scaffolds have shown anti-plant virus activity, suggesting potential applications in agricultural protection .

Structure-Activity Relationships

Structure-activity relationship (SAR) studies have provided valuable insights into the biological activity of 4-(1H-pyrazol-4-yl)pyrimidine derivatives.

Key Structural Features Affecting Activity

Structural ModificationEffect on ActivityReference
Alkynyloxy group at 6-position (pyrimidine)Enhanced herbicidal/bleaching activity
Amino group at 6-position (pyrimidine)Improved root growth inhibition
2-Anilino substitutionEnhanced CDK2 inhibition
Trifluoromethyl group on pyrazoleIncreased herbicidal potency

Optimizing Biological Activity

Research has shown that the biological activity of 4-(1H-pyrazol-4-yl)pyrimidine derivatives can be optimized through:

  • Modification of the pyrazole N-substituent

  • Introduction of functional groups at the 2-position of the pyrimidine ring

  • Incorporation of halogen atoms or other electron-withdrawing groups on the pyrazole ring

  • Variation of the linker between the pyrazole and pyrimidine moieties

Isomerization and Chemical Transformations

4-(1H-pyrazol-4-yl)pyrimidine and related compounds can undergo various chemical transformations, including isomerization reactions.

Dimroth-Type Rearrangements

Pyrazolopyrimidine derivatives can undergo Dimroth-type rearrangements, involving ring opening and ring closure sequences. These transformations are often facilitated by basic or acidic conditions .

Triazolopyrimidine Isomerization

Pyrazolo[4,3-e] triazolo[4,3-c]pyrimidine derivatives can isomerize to the thermodynamically more stable pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivatives under various conditions, including:

  • Acidic treatment

  • Basic conditions

  • Thermal induction

Related Compounds and Derivatives

4-(1H-pyrazol-4-yl)pyrimidine serves as a foundational structure for numerous related compounds with diverse properties and applications.

Halogenated Derivatives

CompoundCAS NumberMolecular WeightReference
2-Chloro-4-(1H-pyrazol-4-yl)pyrimidine1206679-17-5180.59 g/mol
2-Chloro-4-(3-iodo-1-isopropyl-1H-pyrazol-4-yl)pyrimidine1269440-58-5348.57 g/mol

These halogenated derivatives often serve as versatile intermediates for further functionalization through nucleophilic substitution or cross-coupling reactions .

Fused Ring Systems

CompoundMolecular FormulaApplicationReference
4-(1H-Pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidineC9H7N5JAK inhibitor intermediate
Pyrazolo[4,3-e] triazolo[1,5-c]pyrimidine derivativesVariesPotential pharmaceutical applications

Fused ring systems incorporating the pyrazolylpyrimidine scaffold often exhibit enhanced biological activities and target selectivity compared to the parent compound .

Current Research and Future Directions

Research on 4-(1H-pyrazol-4-yl)pyrimidine and its derivatives continues to expand, with several promising directions for future investigation.

Emerging Applications

Recent studies have explored the potential of 4-(1H-pyrazol-4-yl)pyrimidine derivatives in various areas:

  • Development of selective kinase inhibitors for cancer treatment

  • Design of new herbicides targeting pigment biosynthesis

  • Exploration of anti-inflammatory and immunomodulatory properties

  • Investigation of antiviral activities

Synthesis Innovations

Advances in synthetic methodologies are facilitating more efficient preparation of these compounds:

  • Application of flow chemistry techniques

  • Development of catalyst-free or green chemistry approaches

  • Implementation of automated synthesis platforms

  • Utilization of multicomponent reaction strategies

Computational Approaches

Computational methods are increasingly being employed to predict and optimize the properties of 4-(1H-pyrazol-4-yl)pyrimidine derivatives:

  • Structure-based virtual screening for target identification

  • Molecular dynamics simulations to understand binding mechanisms

  • Quantitative structure-activity relationship (QSAR) studies

  • Machine learning approaches for property prediction and optimization

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